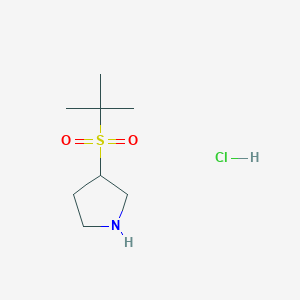

3-(Tert-butylsulfonyl)pyrrolidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Tert-butylsulfonyl)pyrrolidine hydrochloride, also known as 3-TERT-BUTYLPYRROLIDINE HCL, is a compound with the molecular formula C8H18ClN . It has a molecular weight of 163.69 . The compound is a pale-yellow to yellow-brown solid .

Synthesis Analysis

The synthesis of 3-(Tert-butylsulfonyl)pyrrolidine hydrochloride and similar compounds often involves the use of chiral sulfinamides, such as tert-butanesulfinamide . These imines are versatile chiral auxiliaries and have been extensively used as electrophiles in a wide range of reactions . The electron-withdrawing sulfinyl group facilitates the nucleophilic addition of organometallic compounds to the iminic carbon .Molecular Structure Analysis

The InChI code for 3-(Tert-butylsulfonyl)pyrrolidine hydrochloride is 1S/C8H17N.ClH/c1-8(2,3)7-4-5-9-6-7;/h7,9H,4-6H2,1-3H3;1H . This indicates the presence of a pyrrolidine ring with a tert-butylsulfonyl group attached .Physical And Chemical Properties Analysis

3-(Tert-butylsulfonyl)pyrrolidine hydrochloride is a pale-yellow to yellow-brown solid . It has a molecular weight of 163.69 .Scientific Research Applications

Applications in Synthesis of N-heterocycles

Chiral sulfinamides, closely related to the sulfonyl group in 3-(Tert-butylsulfonyl)pyrrolidine hydrochloride, have been extensively utilized as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. The use of tert-butanesulfinamide, a compound with a similar sulfonyl functional group, has been highlighted for its role in mediating asymmetric N-heterocycle synthesis via sulfinimines. This methodology provides general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial structural motifs in many natural products and therapeutically applicable compounds (Philip et al., 2020).

Environmental and Health Impact Studies

Research on perfluoroalkyl acids, such as perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA), which share the sulfonate group with 3-(Tert-butylsulfonyl)pyrrolidine hydrochloride, indicates considerable interest due to their widespread prevalence in humans and potential health risks. Studies focusing on their developmental toxicity suggest avenues for researching the effects of similar compounds on human health and the environment (Lau et al., 2004).

Advanced Oxidation Processes

In the field of wastewater treatment and subsurface contamination remediation, the exploration of advanced oxidation processes, including those based on persulfate, is relevant. Such studies are critical for understanding the degradation pathways and potential environmental impacts of various sulfonyl-containing compounds, suggesting a link to the environmental fate of 3-(Tert-butylsulfonyl)pyrrolidine hydrochloride (Ike et al., 2018).

Mechanism of Action

Target of Action

It’s known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity .

Mode of Action

Compounds with a similar structure, such as tert-butylsulfinyl chloride, can react with primary and secondary amines to form tert-butylsulfinamides, which on oxidation forms base stable tert-butylsulfonamide . This suggests that 3-(Tert-butylsulfonyl)pyrrolidine hydrochloride may interact with its targets in a similar manner.

properties

IUPAC Name |

3-tert-butylsulfonylpyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S.ClH/c1-8(2,3)12(10,11)7-4-5-9-6-7;/h7,9H,4-6H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZQJZYMXWYVSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1CCNC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,5,6,7,7a-hexahydro-2H-pyrrolo[3,2-b]pyridin-3-yl]acetic acid](/img/structure/B2849117.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2849122.png)

![2-Thiophenecarboxylic acid, 5-[[(5-chloro-2-methyl-3-pyridinyl)amino]methyl]-](/img/structure/B2849123.png)

![7-phenyl-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/no-structure.png)

![7-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2849128.png)

![2-(4-chlorophenoxy)-2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B2849130.png)

![5-methyl-N-(5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2849132.png)